molecular formula C11H16N2O B12487897 N-(2-Aminoethyl)-3,5-dimethylbenzamide

N-(2-Aminoethyl)-3,5-dimethylbenzamide

Cat. No.: B12487897
M. Wt: 192.26 g/mol
InChI Key: WKFPTTKVEOOXMX-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-3,5-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminoethyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-3,5-dimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-Aminoethyl)-3,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, further modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)benzamide: Lacks the methyl groups on the benzene ring, resulting in different chemical properties.

    N-(2-Aminoethyl)-4-methylbenzamide: Has a single methyl group on the benzene ring, leading to variations in reactivity and biological activity.

    N-(2-Aminoethyl)-3,4-dimethylbenzamide: The position of the methyl groups affects the compound’s steric and electronic properties.

Uniqueness

N-(2-Aminoethyl)-3,5-dimethylbenzamide is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its chemical reactivity and interactions with biological targets

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-(2-aminoethyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C11H16N2O/c1-8-5-9(2)7-10(6-8)11(14)13-4-3-12/h5-7H,3-4,12H2,1-2H3,(H,13,14)

InChI Key

WKFPTTKVEOOXMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN)C

Origin of Product

United States

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